Weak DPP4 Inhibition vs. Potent Gliptins: A Quantitative Benchmark for Negative Control Selection
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid exhibits minimal inhibitory activity against human DPP4, with a reported IC50 > 100,000 nM [1]. This is in stark contrast to clinically relevant DPP4 inhibitors (gliptins), such as sitagliptin (IC50 ~18 nM) and vildagliptin (IC50 ~2.3-34 nM) [2]. The compound's potency is over 5,500-fold weaker than sitagliptin. This quantitative weakness is a defining and reproducible characteristic, making it suitable as a low-potency control or a tool to investigate the impact of specific substituents on DPP4 binding.
| Evidence Dimension | Inhibition of human DPP4 |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Sitagliptin (IC50 ~18 nM); Vildagliptin (IC50 ~2.3-34 nM) |
| Quantified Difference | >5,500-fold weaker than sitagliptin; >2,900-fold weaker than vildagliptin |
| Conditions | In vitro enzymatic assay using Gly-Pro-p-nitroanilide substrate (human DPP4) |
Why This Matters
This established, low potency defines the compound for use as a robust negative control in DPP4 enzyme assays or for characterizing non-active site binding.
- [1] BindingDB. BDBM50382269 (CHEMBL2022515): 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid. University of California San Diego, Skaggs School of Pharmacy. View Source
- [2] Baetta, R., & Corsini, A. (2011). Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. Drugs, 71(11), 1441-1467. View Source
